3-Fluorodihydro-2H-pyran-4(3H)-one spectroscopic data (NMR, IR, MS)
3-Fluorodihydro-2H-pyran-4(3H)-one spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Profile of 3-Fluorodihydro-2H-pyran-4(3H)-one
Introduction
3-Fluorodihydro-2H-pyran-4(3H)-one is a fluorinated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1] As a versatile building block, a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization in the synthesis of novel pharmaceutical agents.
This technical guide provides a comprehensive, predictive analysis of the spectroscopic profile of 3-Fluorodihydro-2H-pyran-4(3H)-one, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental data for this specific molecule, this guide leverages fundamental spectroscopic principles and comparative data from analogous structures to construct a reliable, predictive dataset. This approach offers researchers a robust framework for the identification, characterization, and quality control of this important synthetic intermediate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. For 3-Fluorodihydro-2H-pyran-4(3H)-one, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and stereochemistry.
Predicted ¹H NMR Spectroscopic Data
The proton NMR spectrum is anticipated to exhibit distinct signals for the seven protons in the molecule, distributed across five unique chemical environments. The presence of the fluorine atom and the adjacent carbonyl and ether functionalities will significantly influence the chemical shifts and coupling patterns.
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |
| H-3 | 4.8 - 5.1 | ddd | JH3-F3 ≈ 48 (geminal), JH3-H2ax ≈ 8-10, JH3-H2eq ≈ 3-5 |
| H-2 (axial) | 3.8 - 4.0 | m | JH2ax-H2eq ≈ 12-14, JH2ax-H3 ≈ 8-10 |
| H-2 (equatorial) | 4.1 - 4.3 | m | JH2eq-H2ax ≈ 12-14, JH2eq-H3 ≈ 3-5 |
| H-5 (2H) | 2.5 - 2.8 | m | |
| H-6 (2H) | 3.9 - 4.2 | m |
Causality Behind Predictions:
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H-3: This proton is directly attached to the same carbon as the fluorine atom, resulting in a significant downfield shift and a large geminal coupling constant (JH3-F3) of approximately 48 Hz. It will also couple to the two protons on C-2, resulting in a doublet of doublet of doublets (ddd).
-
H-2 Protons: These protons are diastereotopic due to the chiral center at C-3. They are adjacent to the ether oxygen, which shifts them downfield. They will exhibit a geminal coupling to each other and vicinal couplings to H-3.
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H-5 Protons: These protons are alpha to the carbonyl group, which deshields them, leading to a downfield shift compared to a simple alkane.
-
H-6 Protons: These protons are adjacent to the ether oxygen, resulting in a downfield shift.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling Constant (J) Hz |
| C-4 (C=O) | 205 - 210 | ²JC4-F3 ≈ 20-30 |
| C-3 | 88 - 92 | ¹JC3-F3 ≈ 180-200 |
| C-2 | 68 - 72 | ²JC2-F3 ≈ 20-30 |
| C-6 | 65 - 69 | ³JC6-F3 ≈ 5-10 |
| C-5 | 35 - 40 | ³JC5-F3 ≈ 5-10 |
Causality Behind Predictions:
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C-4 (Carbonyl): The carbonyl carbon will appear at a characteristic downfield chemical shift.[2] It will also exhibit a two-bond coupling to the fluorine atom.
-
C-3: This carbon is directly attached to the fluorine atom, causing a significant downfield shift and a very large one-bond C-F coupling constant.[3]
-
C-2 and C-6: These carbons are bonded to the ether oxygen, resulting in their downfield position. C-2 will also show a two-bond C-F coupling.
-
C-5: This carbon is alpha to the carbonyl group.
Predicted ¹⁹F NMR Spectroscopic Data
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence and environment of the fluorine atom.[4]
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) | Predicted Multiplicity |
| F-3 | -190 to -210 | ddd |
Causality Behind Predictions:
-
Chemical Shift: The chemical shift of fluorine is highly sensitive to its electronic environment.[5] For a fluorine atom alpha to a carbonyl group in a cyclic system, a chemical shift in this range is expected.[6]
-
Multiplicity: The fluorine atom will couple to the geminal proton on C-3 and the two vicinal protons on C-2, resulting in a complex multiplet, likely a doublet of doublet of doublets.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-Fluorodihydro-2H-pyran-4(3H)-one in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.
-
2D NMR: For unambiguous assignment of all signals, 2D correlation experiments such as COSY (¹H-¹H Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence, ¹H-¹³C correlation), and HMBC (Heteronuclear Multiple Bond Correlation, long-range ¹H-¹³C correlation) are recommended.
Caption: Predicted NMR spin-spin coupling network for 3-Fluorodihydro-2H-pyran-4(3H)-one.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Fluorodihydro-2H-pyran-4(3H)-one will be dominated by absorptions from the carbonyl group, the ether linkage, and the carbon-fluorine bond.
Predicted IR Absorption Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O stretch (ketone) | 1720 - 1740 | Strong |
| C-O-C stretch (ether) | 1100 - 1150 | Strong |
| C-F stretch | 1000 - 1100 | Strong |
| C-H stretch (sp³) | 2850 - 3000 | Medium |
Causality Behind Predictions:
-
C=O Stretch: The carbonyl group of a saturated six-membered ring ketone typically absorbs in this region.[7]
-
C-O-C Stretch: The strong absorption in this region is characteristic of the asymmetric stretching of the ether linkage.
-
C-F Stretch: The C-F stretching vibration gives rise to a strong absorption in the fingerprint region. The exact position can be influenced by the surrounding structure.[8]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₇FO₂[1]
-
Predicted Molecular Ion (M⁺): m/z = 118
Predicted Fragmentation Pattern
The molecule is expected to undergo characteristic fragmentation pathways, including alpha-cleavage and loss of small neutral molecules.
-
[M - HF]⁺ (m/z = 98): Loss of hydrogen fluoride.
-
[M - CO]⁺ (m/z = 90): Loss of carbon monoxide via alpha-cleavage.
-
[M - C₂H₂O]⁺ (m/z = 76): Retro-Diels-Alder type fragmentation.
-
[C₃H₃FO]⁺ (m/z = 74): Alpha-cleavage adjacent to the carbonyl group.
-
[C₂H₄O]⁺ (m/z = 44): Cleavage of the pyran ring.
Caption: Predicted major fragmentation pathways for 3-Fluorodihydro-2H-pyran-4(3H)-one.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is likely to induce more fragmentation.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This guide provides a detailed, predictive overview of the key spectroscopic data for 3-Fluorodihydro-2H-pyran-4(3H)-one. By applying fundamental principles of spectroscopy and drawing comparisons with related structures, a comprehensive and scientifically grounded dataset has been established. This information serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the unambiguous identification and characterization of this important fluorinated building block. The provided experimental protocols offer guidance for obtaining high-quality spectroscopic data.
References
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Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones Supporting Information. (n.d.). AWS. Retrieved from [Link]
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3-Fluorodihydro-2H-pyran-4(3H)-one. (n.d.). MySkinRecipes. Retrieved from [Link]
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Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. (2024). NIH. Retrieved from [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). HMDB. Retrieved from [Link]
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2-(4-Ethynyl-3-fluorophenoxy) tetrahydropyran - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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2H-Pyran, 3,4-dihydro-. (n.d.). NIST WebBook. Retrieved from [Link]
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19Flourine NMR. (n.d.). University of Ottawa. Retrieved from [Link]
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Fluorine NMR. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
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Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2023). NIH. Retrieved from [Link]
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19F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. Retrieved from [Link]
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